(4-(Butyl(methyl)amino)phenyl)methanol
Description
(4-(Butyl(methyl)amino)phenyl)methanol is a substituted aromatic compound featuring a phenyl ring with two functional groups: a hydroxymethyl (-CH2OH) group and a tertiary amine (-N(CH3)(C4H9)) at the para position. This structure confers unique physicochemical properties, including polarity from the hydroxyl and amino groups, and lipophilicity from the butyl chain.
Properties
CAS No. |
131719-58-9 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
[4-[butyl(methyl)amino]phenyl]methanol |
InChI |
InChI=1S/C12H19NO/c1-3-4-9-13(2)12-7-5-11(10-14)6-8-12/h5-8,14H,3-4,9-10H2,1-2H3 |
InChI Key |
HSRLQYPBFUAKNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C1=CC=C(C=C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Butyl(methyl)amino)phenyl)methanol typically involves the reaction of 4-aminobenzyl alcohol with butyl bromide and methyl iodide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzyl alcohol attacks the alkyl halides, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(Butyl(methyl)amino)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The butyl(methyl)amino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(Butyl(methyl)amino)benzoic acid.
Reduction: 4-(Butyl(methyl)amino)phenylamine.
Substitution: Various N-substituted derivatives depending on the electrophile used.
Scientific Research Applications
(4-(Butyl(methyl)amino)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(Butyl(methyl)amino)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of (4-(Butyl(methyl)amino)phenyl)methanol and related compounds:
Key Observations:
- Polarity and Solubility: The tertiary amine in this compound increases polarity compared to (4-Butylphenyl)methanol, likely improving water solubility. However, the butyl chain counterbalances this by contributing lipophilicity.
- Reactivity: The unsaturated butenyl group in (4-(but-3-en-1-yl)phenyl)methanol offers sites for addition reactions, unlike the saturated analogs.
- Crystallinity : Compounds with hydrogen-bonding groups (e.g., -OH, -NH2) exhibit stronger intermolecular interactions, as seen in crystal packing via C–H···O bonds ().
Yield and Efficiency:
Spectroscopic and Analytical Data
- NMR Spectroscopy: The tertiary amine in this compound would produce distinct 1H NMR signals: A singlet for N-methyl protons (~2.2–2.5 ppm). Broad signals for -OH and -NH protons (if protonated). Aromatic protons in the range of 6.5–7.5 ppm (cf. 4-Methoxybutyrylfentanyl in ).
- IR Spectroscopy : Stretching vibrations for -OH (~3200–3600 cm⁻¹) and C-N (~1250 cm⁻¹) would be prominent.
Biological Activity
(4-(Butyl(methyl)amino)phenyl)methanol, also known by its CAS number 131719-58-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H17NO
- Molecular Weight : 193.27 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the butyl(methyl)amino group enhances its lipophilicity, potentially increasing membrane permeability and allowing for better interaction with cellular targets.
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of phenolic compounds have shown significant activity against various bacterial strains, suggesting that this compound may possess similar effects.
Enzyme Inhibition
Research has suggested that this compound may act as an enzyme inhibitor. In particular, it has been studied for its potential to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.
Case Studies
-
Antimicrobial Efficacy :
A study evaluating the antimicrobial efficacy of phenolic compounds found that derivatives with similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for some derivatives, suggesting potential for further investigation into this compound's antimicrobial properties . -
Enzyme Interaction :
A pharmacological study highlighted the interaction of butylamine derivatives with cytochrome P450 enzymes. The study suggested that these compounds could modulate enzyme activity, leading to altered drug metabolism profiles. This finding is critical for understanding how this compound might influence pharmacokinetics in therapeutic settings .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
